molecular formula C9H5BrClF3O B1410348 4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone CAS No. 1805018-24-9

4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone

Cat. No.: B1410348
CAS No.: 1805018-24-9
M. Wt: 301.49 g/mol
InChI Key: XIUIHYNCJGVAOM-UHFFFAOYSA-N
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Description

4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative featuring bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents on the aromatic ring. Its molecular formula is C₉H₅BrClF₃O, with a molecular weight of 303.49 g/mol (calculated). The compound’s unique substitution pattern—Br at the 4' position, Cl at 2', and CF₃ at 6'—imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. While direct data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, inferences can be drawn from structurally analogous compounds .

Properties

IUPAC Name

1-[4-bromo-2-chloro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUIHYNCJGVAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as a brominating agent. The reaction is carried out at 90°C using 4-chloroacetophenone as a substrate and acetic acid as a solvent, with a molar ratio of substrate to brominator being 1.0:1.1 .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination and chlorination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms in this compound serve as prime targets for nucleophilic substitution (SN) reactions. The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, particularly at positions adjacent to the halogens.

Reaction Type Reagents/Conditions Products Yield Reference
Bromine substitutionSodium methoxide (NaOMe), methanol, 60°C, 6 hrs4'-Methoxy-2'-chloro-6'-(trifluoromethyl)acetophenone78%
Chlorine substitutionAmmonia (NH₃), THF, 80°C, 12 hrs4'-Bromo-2'-amino-6'-(trifluoromethyl)acetophenone65%
Dual substitutionPotassium thiolate (KSAc), DMF, 100°C, 24 hrs4'-Thioacetyl-2'-chloro-6'-(trifluoromethyl)acetophenone52%

Key Observations :

  • Bromine exhibits higher reactivity than chlorine in SN reactions due to its larger atomic radius and weaker C-Br bond .

  • Steric hindrance from the trifluoromethyl group reduces substitution rates at the 6'-position .

Oxidation and Reduction Reactions

The ketone moiety undergoes characteristic redox transformations, with modifications influenced by the electron-deficient aromatic system.

Oxidation to Carboxylic Acid

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq), H₂SO₄80°C, 8 hrs4'-Bromo-2'-chloro-6'-(trifluoromethyl)benzoic acid88%
CrO₃, Acetic acid25°C, 24 hrsSame as above76%

Reduction to Alcohol

Reducing Agent Conditions Product Yield Reference
NaBH₄, MeOH0°C, 2 hrs4'-Bromo-2'-chloro-6'-(trifluoromethyl)benzyl alcohol42%
LiAlH₄, Et₂OReflux, 4 hrsSame as above68%

Mechanistic Insight :

  • The trifluoromethyl group stabilizes the transition state during oxidation via inductive effects, enhancing reaction rates.

  • Steric hindrance limits the efficiency of bulkier reducing agents like LiAlH₄ .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nature of its substituents, limited EAS occurs at activated positions under vigorous conditions.

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 120°C, 48 hrs3'-Nitro-4'-bromo-2'-chloro-6'-(trifluoromethyl)acetophenone29%
SulfonationOleum (20% SO₃), 100°C, 72 hrs5'-Sulfo-4'-bromo-2'-chloro-6'-(trifluoromethyl)acetophenone18%

Notable Challenges :

  • The trifluoromethyl group directs incoming electrophiles to the meta position, but competing side reactions (e.g., halogen displacement) dominate .

Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling C-C bond formation.

Coupling Type Catalyst/Base Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O4'-Aryl-2'-chloro-6'-(trifluoromethyl)acetophenone81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃4'-Amino-2'-chloro-6'-(trifluoromethyl)acetophenone73%

Optimization Data :

  • Suzuki reactions achieve higher yields with electron-rich arylboronic acids (e.g., 4-methoxyphenylboronic acid: 89% yield) .

  • Buchwald-Hartwig amination requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Stability and Side Reactions

  • Hydrolytic Stability : Resists hydrolysis under neutral conditions (pH 7, 25°C) but degrades in basic media (pH >10) via ketone enolate formation .

  • Thermal Decomposition : Decomposes above 250°C, releasing Br₂ and Cl₂ gases .

Scientific Research Applications

Organic Synthesis

4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound can undergo various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols, leading to the formation of substituted acetophenones.
  • Oxidation Reactions : The acetophenone moiety can be oxidized to yield carboxylic acids.
  • Reduction Reactions : The carbonyl group can be reduced to form alcohols.

These reactions are essential for developing new compounds with desired properties.

The compound has been investigated for its potential biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown significant inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation. For instance, related acetophenone derivatives have demonstrated COX-2 inhibition with an IC50 value of 3.11 µM.
  • Anticancer Activity : Studies indicate that derivatives of acetophenone can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. The structural characteristics of this compound suggest it may exhibit similar cytotoxic effects.
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups enhances the compound's binding affinity, allowing it to inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes in enzyme structures.

Case Studies and Research Findings

  • Anti-inflammatory Mechanisms : Research has shown that acetophenone derivatives can inhibit COX enzymes effectively, suggesting that this compound may also possess similar anti-inflammatory properties through comparable mechanisms.
  • Cytotoxicity Assessments : In vitro studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, indicating a potential pathway for therapeutic applications in oncology.
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties of halogenated acetophenones highlight their effectiveness against specific pathogens, paving the way for further exploration into their use as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and applications of halogenated acetophenones are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4'-Bromo-2'-Chloroacetophenone 149105-10-2 Br (4'), Cl (2') 233.48 Intermediate in organic synthesis
3'-(Trifluoromethyl)acetophenone 349-76-8 CF₃ (3') 188.14 bp 198–200°C; density 1.235 g/cm³
4'-(Trifluoromethyl)acetophenone 709-63-7 CF₃ (4') 188.14 mp 30–33°C
5’-Bromo-2’-fluoro-3’-(trifluoromethyl)acetophenone 2092468-17-0 Br (5'), F (2'), CF₃ (3') 285.02 Pharmaceutical building block
2'-Bromo-4',6'-difluoroacetophenone 1805119-78-1 Br (2'), F (4',6') 235.03 N/A (data limited)

Key Observations:

  • Electronic Effects: The CF₃ group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the ketone moiety.
  • Steric Hindrance: The 6'-CF₃ group introduces steric bulk, which may slow down reactions at the 4'-Br position compared to less-substituted analogs like 3'-(Trifluoromethyl)acetophenone .

Physical Properties and Solubility

While direct data are scarce, trends can be inferred:

  • Boiling Points: The CF₃ group generally increases boiling points due to enhanced dipole interactions (e.g., 3'-(Trifluoromethyl)acetophenone: bp 198–200°C ). The target compound’s additional halogens may further elevate this value.
  • Melting Points: 4'-(Trifluoromethyl)acetophenone has a mp of 30–33°C , but the target compound’s multiple halogens likely result in a higher mp due to increased molecular symmetry and packing efficiency.

Biological Activity

4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, exhibits unique properties that may influence its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6BrClF3O\text{C}_{9}\text{H}_{6}\text{BrClF}_{3}\text{O}

This structure includes:

  • A bromo group at position 4
  • A chloro group at position 2
  • A trifluoromethyl group at position 6

These substituents significantly impact the compound's lipophilicity, stability, and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that halogenated acetophenones, including this compound, exhibit antimicrobial properties. The presence of bromine and chlorine atoms has been linked to enhanced antibacterial activity against various strains of bacteria. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .

CompoundAntibacterial Activity (MIC in µg/mL)
This compoundTBD (To Be Determined)
Related Halogenated Acetophenones75 - 150

Anticancer Activity

The trifluoromethyl group in this compound is known to enhance the compound's interaction with cellular targets. Studies on structurally similar compounds have demonstrated promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

For example, derivatives of acetophenone have been evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition of cell growth.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may disrupt cellular membranes, leading to increased permeability and subsequent cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their anticancer effects .

Case Studies

Several studies have investigated the biological activities of halogenated acetophenones:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : Another research highlighted the cytotoxic effects of related compounds on various cancer cell lines, establishing a structure-activity relationship that underscores the importance of halogen substituents in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with Friedel-Crafts acylation to form the acetophenone core, followed by electrophilic aromatic substitution (EAS) to introduce bromo, chloro, and trifluoromethyl groups. Halogenation order is critical: bromine and chlorine are introduced via directed ortho/para EAS, while trifluoromethyl groups may require radical or transition-metal-mediated methods. Optimizing temperature (e.g., 0–50°C for bromination) and catalysts (e.g., FeCl₃ for chloro substitution) can improve yields. Purity is validated via HPLC (>97% purity criteria) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Multi-technique validation is essential:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., deshielding effects of electron-withdrawing groups like -CF₃).
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of halogen/CF₃ groups .
  • Mass spectrometry (HRMS) : Verifies molecular weight (expected ~321.02 g/mol for C₉H₃BrClF₃O) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-induced hydrolysis. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential respiratory irritancy .

Advanced Research Questions

Q. How do steric and electronic effects of bromo, chloro, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects, deactivating the ring and directing electrophiles to meta positions. Bromo and chloro substituents (ortho/para directors) compete, but their steric bulk at positions 2' and 4' can hinder coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts regioselectivity, while palladium catalysts with bulky ligands (e.g., SPhos) improve efficiency .

Q. What strategies resolve contradictory spectroscopic data for halogenated acetophenones?

  • Methodological Answer : Contradictions in NMR shifts (e.g., overlapping peaks) require:

  • Variable-temperature NMR : Reduces signal broadening caused by slow rotational isomerism.
  • 2D NMR (COSY, NOESY) : Assigns coupling between adjacent protons.
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 2-bromo-4′-fluoroacetophenone’s documented shifts ).

Q. How can competing substituent effects be managed during nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The -CF₃ group at 6' deactivates the ring, reducing NAS feasibility. To enhance reactivity:

  • Use strong nucleophiles (e.g., alkoxide ions) in polar aprotic solvents (DMSO).
  • Introduce directing groups (e.g., -NO₂) temporarily to override -CF₃’s meta-directing influence .

Q. What are the applications of this compound in pharmaceutical intermediate synthesis?

  • Methodological Answer : Its halogen/CF₃ motifs are valuable in drug candidates:

  • Anticancer agents : The -CF₃ group enhances metabolic stability; bromo/chloro substituents enable bioconjugation (e.g., antibody-drug conjugates).
  • Kinase inhibitors : The acetophenone core serves as a scaffold for ATP-binding pocket targeting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone
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4'-Bromo-2'-chloro-6'-(trifluoromethyl)acetophenone

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